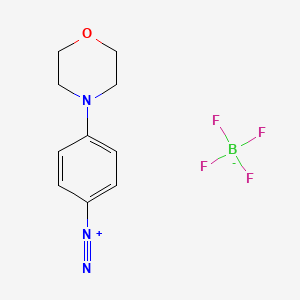

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-)

Description

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1–) (CAS 2248-34-2) is a diazonium salt characterized by a morpholinyl substituent at the para position of the benzene ring and a tetrafluoroborate counterion . Diazonium salts are widely used in organic synthesis for aryl group transfer reactions, including Sandmeyer reactions, Heck couplings, and arylations. The morpholinyl group (–N(C₂H₄)₂O) is electron-donating, which stabilizes the diazonium ion and modulates its reactivity compared to other substituents. This compound is typically a solid under standard conditions and is sensitive to light, heat, and shock, necessitating careful handling .

Properties

IUPAC Name |

4-morpholin-4-ylbenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N3O.BF4/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13;2-1(3,4)5/h1-4H,5-8H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELIHZVLELFSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1COCCN1C2=CC=C(C=C2)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248-34-2 | |

| Record name | Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2248-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(morpholin-4-yl)benzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 2: Tetrafluoroborate Salt Formation

- Add 12 mmol HBF₄ (48% aqueous solution) to the diazonium chloride mixture.

- Stir for 10 minutes, then filter the precipitated salt.

- Wash with cold acetone (2 × 5 mL) and dry under vacuum.

- Use anhydrous HBF₄ in acetone for higher purity (reduces hydrolysis).

- Avoid prolonged exposure to moisture to prevent decomposition.

Alternative Anhydrous Methods

For moisture-sensitive substrates, a modified protocol using NO⁺BF₄⁻ in dichloromethane (CH₂Cl₂) or liquid SO₂ is recommended:

- React 4-(4-morpholinyl)aniline with 1 eq. NOBF₄ in CH₂Cl₂ at −20°C.

- Filter and wash with dry diethyl ether.

- Minimizes side reactions (e.g., hydrolysis of morpholine moiety).

- Suitable for gram-scale synthesis.

Analytical Characterization

| Property | Expected Value | Method |

|---|---|---|

| Melting Point | 110–115°C (decomposes) | Differential Scanning Calorimetry |

| IR (N≡N stretch) | 2240–2280 cm⁻¹ | FT-IR |

| Solubility | Soluble in DMF, acetone; insoluble in Et₂O | Qualitative testing |

Research Gaps and Recommendations

No peer-reviewed publications explicitly detail this compound’s synthesis. Patents or proprietary industrial methods may exist. For rigorous replication:

- Conduct stability studies on the morpholine substituent under diazotization conditions.

- Explore electrochemical diazotization for improved selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.

Coupling Reactions: It can couple with phenols and amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include copper(I) chloride, potassium iodide, and other nucleophiles.

Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

Substitution Reactions: Products include halogenated benzenes, phenols, and other substituted aromatic compounds.

Coupling Reactions: Azo compounds are the primary products.

Reduction Reactions: The major product is the corresponding aniline derivative.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism

Benzenediazonium salts are known for their electrophilic nature, making them valuable intermediates in organic synthesis. The diazonium group can act as a leaving group or electrophile, facilitating the introduction of aryl groups into various substrates. This property enables the following reactions:

- Arylation Reactions : The compound can participate in arylation processes, where it introduces aryl groups into other molecules, essential for synthesizing complex organic compounds.

- Cross-Coupling Reactions : It serves as a precursor in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry.

- Azo Coupling : The compound is utilized in azo coupling reactions to synthesize azo dyes and pigments, which are widely used in the textile and food industries.

Case Study: Aryl Radical Generation

Research has demonstrated that benzenediazonium tetrafluoroborate can generate aryl radicals upon reduction. These radicals can then be utilized to graft aromatic layers onto various substrates, altering surface properties such as hydrophobicity and conductivity. This application is particularly relevant in the development of advanced materials with tailored surface characteristics.

Material Science

Surface Modification

In material science, benzenediazonium salts are employed for modifying the surface properties of materials. The ability to form covalent bonds with substrates allows for the functionalization of surfaces to improve their performance in various applications:

- Conductive Polymers : The compound can be used to create conductive polymer films through electrochemical grafting processes. This technique enhances the electrical properties of polymers for use in electronic devices .

- Nanomaterials : Its application extends to nanotechnology, where it aids in the functionalization of nanoparticles to enhance their stability and reactivity for drug delivery systems or catalytic applications.

Biological Applications

Toxicological Studies

The biological implications of benzenediazonium compounds have been explored through various toxicological studies. For instance:

- Carcinogenic Potential : Derivatives of benzenediazonium tetrafluoroborate have been investigated for their carcinogenic properties. Studies involving animal models have indicated that certain derivatives can induce tumors when administered subcutaneously . This highlights the need for careful handling and assessment of safety when working with these compounds.

- Biological Activity : Some studies have suggested potential biological activities associated with benzenediazonium derivatives, such as antimicrobial effects or interactions with cellular components that could lead to DNA damage .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxy Substituents

2,5-Diethoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate(1–) (CAS 4979-72-0):

- Molecular Formula : C₁₄H₁₉BF₄N₃O₃

- Molecular Weight : 379.13 g/mol .

- Key Differences : The 2,5-diethoxy groups increase steric bulk and lipophilicity (LogP ≈ 2.17–2.76) compared to the unsubstituted morpholinyl analogue. This impacts solubility and HPLC retention times .

- Applications : Used in photochemical reactions due to enhanced stability from alkoxy groups .

2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate(1–) (CAS 50543-78-7):

Halogen-Substituted Analogues

3-Chloro-4-(4-morpholinyl)benzenediazonium tetrafluoroborate(1–) (CAS 67828-66-4):

- 2-Chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium tetrafluoroborate(1–): Molecular Formula: C₁₆H₁₆BCl₂F₄N₃O Molecular Weight: 424.0 g/mol . Key Differences: Dual chloro groups and a diethylamino substituent create a polar yet reactive structure, used in dye synthesis .

Methyl- and Trifluoromethyl-Substituted Analogues

4-Methylbenzenediazonium tetrafluoroborate(1–) (CAS 369-57-3):

4-(Trifluoromethyl)benzenediazonium tetrafluoroborate(1–) (CAS 36407-40-6):

Comparative Data Table

Reactivity and Stability

- Electron-Donating Groups (e.g., morpholinyl, alkoxy) : Stabilize the diazonium ion via resonance, reducing decomposition rates. This makes them suitable for stepwise arylations .

- Electron-Withdrawing Groups (e.g., –Cl, –CF₃) : Increase electrophilicity but reduce thermal stability. For example, 3-chloro-4-morpholinyl derivatives decompose rapidly above 25°C .

- Safety Notes: Morpholinyl derivatives are less toxic than halogenated analogues but still require PPE (gloves, goggles) due to irritancy .

Research and Industrial Relevance

- Pharmaceutical Synthesis : The morpholinyl derivative is explored in benzodiazepine synthesis (e.g., intermediates for anxiolytics) .

- Material Science : Used to functionalize graphene surfaces via diazonium coupling .

- Market Trends : Global demand for benzenediazonium salts is driven by agrochemical and pharmaceutical sectors, with a projected CAGR of 4.2% (2019–2024) .

Biological Activity

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) (CAS RN: 2248-34-2) is a compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on existing literature.

Biological Activity Overview

Benzenediazonium compounds are known for their reactivity due to the presence of the diazonium group, which can participate in various electrophilic substitution reactions. The biological activity of benzenediazonium derivatives often relates to their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.

The biological effects of benzenediazonium compounds can be attributed to their ability to form reactive intermediates, leading to various biochemical interactions. These interactions can result in:

- Genotoxicity : Some studies indicate that benzenediazonium compounds may induce DNA damage, leading to mutagenic effects. For instance, 4-Hydroxymethyl benzenediazonium has shown positive results in mutagenicity tests using Salmonella .

- Carcinogenic Potential : Research has suggested that certain benzenediazonium compounds may exhibit carcinogenic properties. For example, subcutaneous injection studies in mice have indicated an increase in tumors associated with exposure to related compounds .

Genotoxicity Studies

A study conducted by Lawson et al. (1995) demonstrated that 4-Hydroxymethyl benzenediazonium could induce DNA damage and mutations in vitro. This finding highlights the potential risks associated with exposure to this class of compounds.

Carcinogenicity Assessments

In a series of studies involving male and female Swiss mice, Toth et al. reported significant increases in tumors following repeated exposure to 4-Hydroxymethyl benzenediazonium tetrafluoroborate via subcutaneous injections. The results indicated a dose-dependent relationship between exposure and tumor incidence .

| Study Type | Compound | Exposure Method | Observations |

|---|---|---|---|

| Genotoxicity | 4-Hydroxymethyl benzenediazonium | In vitro (Salmonella) | Induced mutations |

| Carcinogenicity | 4-Hydroxymethyl benzenediazonium | Subcutaneous injection | Increased tumor incidence |

| Carcinogenicity | 4-Methyl benzenediazonium | Subcutaneous injection | Tumors in skin/subcutis |

Synthesis Methods

Benzenediazonium, 4-(4-morpholinyl)-, tetrafluoroborate(1-) can be synthesized through a straightforward method involving the reaction of an appropriate aryl amine with sodium nitrite under acidic conditions. The resulting diazonium salt can then be isolated as a stable tetrafluoroborate salt .

Q & A

Q. What are the established protocols for synthesizing and characterizing benzenediazonium tetrafluoroborate derivatives, such as 4-(4-morpholinyl)-substituted analogs?

Methodological Answer: Synthesis typically involves diazotization of the corresponding aniline derivative using nitrosyl tetrafluoroborate (NOBF₄) in acetonitrile (MeCN), followed by purification via recrystallization . Characterization relies on multinuclear NMR (¹H, ¹³C) to confirm the diazonium structure and assess purity. For example, ¹H NMR peaks for aromatic protons in 4-substituted derivatives appear as doublets (δ ~8.4–8.8 ppm), while substituents like morpholine or methyl groups show distinct resonances in the δ 3.0–4.0 ppm range . Infrared spectroscopy (IR) can identify BF₄⁻ counterion vibrations (~1050 cm⁻¹) .

Q. How can researchers assess the stability and decomposition kinetics of benzenediazonium tetrafluoroborate salts in aqueous solutions?

Methodological Answer: Decomposition kinetics are monitored via pH-dependent methods. For instance, solvolysis in water releases H ions, enabling real-time tracking using a pH electrode. Rate constants (k) are derived from linear regression of ln([H]) vs. time plots . Temperature-controlled studies (e.g., 25–60°C) reveal activation energies via Arrhenius equations. Stability is influenced by substituents: electron-withdrawing groups (e.g., nitro) accelerate decomposition, while bulky groups (e.g., morpholinyl) may stabilize the diazonium ion temporarily .

Q. What safety precautions are critical when handling benzenediazonium tetrafluoroborate derivatives?

Methodological Answer: These salts are shock-sensitive and thermally unstable. Key precautions include:

- Storage at 0–6°C in airtight, light-resistant containers .

- Use of blast shields and personal protective equipment (PPE) during synthesis .

- Immediate neutralization of spills with cold water and sand to prevent explosive decomposition . Toxicity studies indicate risks of DNA cleavage via phenyl radical generation, necessitating fume hoods and minimized aerosol exposure .

Advanced Research Questions

Q. How do substituents on the benzenediazonium core influence reaction pathways in electrophilic aromatic substitution (EAS)?

Methodological Answer: Substituents dictate regioselectivity and reaction efficiency. For example:

- 4-Morpholinyl groups enhance electrophilicity of the diazonium ion, favoring EAS with electron-rich arenes (e.g., anisole). Partial rate factors (PRFs) determined via competitive reactions show morpholinyl substituents increase reactivity by 2–3× compared to unsubstituted analogs .

- Nitro groups redirect reactivity toward radical pathways, as seen in DNA cleavage studies . Mechanistic divergence is confirmed using radical traps (e.g., TEMPO) and ESR spectroscopy .

Q. What solvent-mediated effects govern the thermal decomposition of benzenediazonium salts into aryl ethers?

Methodological Answer: Solvent polarity and coordinating ability modulate decomposition pathways:

- In DMSO , stabilization of the aryl cation intermediate promotes nucleophilic attack by alcohols, yielding aryl ethers (e.g., 4-morpholinylphenyl methyl ether) with >70% efficiency .

- In MeCN , competing radical pathways dominate, evidenced by byproduct formation (e.g., biphenyls) in GC-MS analyses . Kinetic studies using UV-Vis spectroscopy (λ = 300–400 nm) confirm solvent-dependent half-lives (t₁/₂ ranges: 15 min in DMSO vs. 45 min in MeCN) .

Q. How can electrochemical grafting of benzenediazonium salts be optimized for functionalizing carbon-based electrodes?

Methodological Answer: Electrografting efficiency is enhanced by:

- Potential cycling : Cyclic voltammetry (CV) in MeCN (−0.5 to +0.5 V vs. Ag/Ag⁺) generates stable aryl layers on glassy carbon (GC) or multiwalled carbon nanotubes (MWCNTs). Reductive deposition at −0.3 V yields monolayer coverage, confirmed by XPS (C 1s peaks at 284.5 eV) .

- Substituent design : Ethynyl- or methyl-substituted diazonium salts improve adhesion, with AFM showing roughness <2 nm for modified surfaces .

Q. What contradictions exist in the literature regarding the DNA cleavage mechanism mediated by benzenediazonium derivatives?

Methodological Answer: Discrepancies arise from competing mechanisms:

- Single-electron transfer (SET) : Fluoro-substituted diazonium salts generate phenyl radicals via SET from reducing agents (e.g., NADH), cleaving DNA via oxidative strand breaks (confirmed by comet assays) .

- Direct aryl cation attack : Non-fluorinated analogs (e.g., 4-morpholinyl derivatives) exhibit minimal radical activity but intercalate into DNA, causing structural distortion observed in CD spectroscopy . Contradictions highlight the need for mechanistic probes like isotope labeling (e.g., ²H/¹⁵N) to distinguish pathways.

Data Contradictions and Resolution Strategies

- Decomposition Rates : Reported half-lives vary between solvents (e.g., t₁/₂ = 15 min in DMSO vs. 45 min in MeCN ). Resolution: Standardize solvent purity (HPLC-grade) and control dissolved O₂ levels via inert gas purging.

- Reaction Selectivity : Conflicting PRFs for EAS (e.g., PRF = 2.5 for morpholinyl vs. 1.8 for nitro ). Resolution: Use deuterated substrates (e.g., anisole-d₃) to isolate kinetic isotope effects (KIEs) and confirm rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.